molecular formula C11H13Cl2N3O2 B2592040 2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine CAS No. 1435804-76-4

2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine

Cat. No.: B2592040
CAS No.: 1435804-76-4
M. Wt: 290.14
InChI Key: FHPKPXHFWZIJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the chlorophenoxy-substituted oxadiazole.

    Attachment of the ethanamine side chain: The final step involves the reaction of the chlorophenoxy-substituted oxadiazole with an appropriate amine, such as ethylenediamine, under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as oxides and hydroxides.

    Reduction: Reduced derivatives such as amines and alcohols.

    Substitution: Substituted products with various functional groups replacing the chlorophenoxy group.

Scientific Research Applications

2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Materials Science: It can be used in the development of advanced materials such as polymers and coatings with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, particularly those involved in oxidative stress and inflammatory responses. The presence of the chlorophenoxy group allows it to interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds and other interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(2-Bromophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine: Similar structure with a bromine atom instead of chlorine.

    2-{3-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine: Similar structure with a fluorine atom instead of chlorine.

    2-{3-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s hydrophobicity and ability to interact with hydrophobic pockets in proteins, making it a valuable scaffold for drug design and other applications.

Biological Activity

2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine, commonly referred to as compound CB81508239, is a synthetic derivative of oxadiazole that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₇ClN₄O₄
  • Molecular Weight : 294.65 g/mol
  • CAS Number : 1215453-59-0
  • Density : 1.74 g/cm³ (predicted)
  • pKa : 4.57 (predicted)

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies suggest that the compound interacts with cellular pathways that regulate cell cycle progression and apoptosis.

  • Apoptosis Induction : The compound has been shown to increase the sub-G1 phase population in various cancer cell lines, indicating a rise in apoptotic cells. This effect is mediated through caspase activation, which is a hallmark of programmed cell death.
  • Cell Cycle Arrest : Flow cytometric analyses reveal that treatment with the compound results in cell cycle arrest at the S and G2/M phases, suggesting interference with DNA synthesis and mitosis.

Biological Activity Overview

The following table summarizes key findings from studies on the biological activity of this compound:

Study ReferenceCell Lines TestedIC50 Values (µM)Observed Effects
MOLT-4 (Leukemia)10Induction of apoptosis and cell cycle arrest
HL-60 (Leukemia)10Significant cytotoxicity compared to cisplatin
U937 (Lymphoma)>100Minimal suppressive effect on normal PBMC
COLO-205 (Colon)Not specifiedInduction of characteristic apoptotic morphology

Case Study 1: Antitumor Efficacy

A study published in PubMed evaluated the antitumor efficacy of various oxadiazole derivatives, including our compound of interest. The results indicated that this compound exhibited significant cytotoxicity across multiple human tumor cell lines. Notably, it demonstrated higher efficacy than traditional chemotherapeutics like camptothecin and cisplatin at similar concentrations .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound triggers apoptosis through a caspase-dependent pathway. Light and electron microscopy confirmed morphological changes consistent with apoptosis in treated MOLT-4 cells. These findings underscore the potential of this compound as a lead candidate for developing new anticancer therapies .

Properties

IUPAC Name

2-[3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-8-3-1-2-4-9(8)16-7-10-14-11(5-6-13)17-15-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMOLCBTYWAVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NOC(=N2)CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.